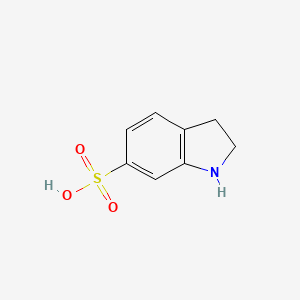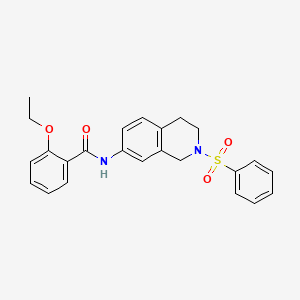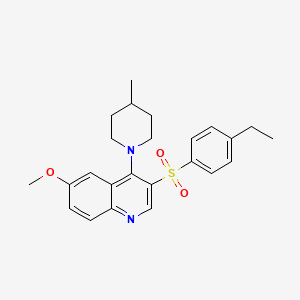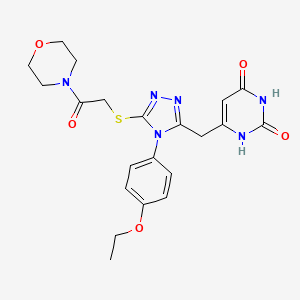![molecular formula C21H22BrN3O2 B2500663 7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 701241-99-8](/img/structure/B2500663.png)
7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one" is a derivative of the 1,4-benzodiazepine class, which is a prominent group of compounds with a wide range of pharmacological activities. The core structure of this compound is characterized by a benzodiazepine ring system that is modified with various substituents, which can significantly alter its biological activity and physical properties.
Synthesis Analysis
The synthesis of related 1,4-benzodiazepine derivatives has been explored in several studies. For instance, the treatment of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with different tosylates leads to the formation of compounds with varying alkyl substituents, as demonstrated in one study . Another paper describes a new synthesis route for a 7-bromo-1,4-benzodiazepin-2-one derivative, starting from bromazepam and involving acylation and hydrolysis steps . These methods highlight the versatility of synthetic approaches for modifying the 1,4-benzodiazepine scaffold.
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepine derivatives is crucial in determining their conformation and, consequently, their interaction with biological targets. X-ray crystallography has confirmed that even small changes in the molecular structure, such as the identity of the alkyl substituent, can lead to significant conformational differences and influence the assembly mode in the crystal . The boat conformation of the seven-membered benzodiazepine ring is a characteristic feature observed in these compounds .
Chemical Reactions Analysis
The reactivity of 1,4-benzodiazepine derivatives can vary based on their substituents. For example, certain derivatives undergo thermal rearrangement into different products upon heating . The complexation of these compounds with metal ions has also been studied, revealing the formation of coordination compounds with metals such as Co(II) and Ni(II), which are characterized by various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their specific molecular structures. For instance, the presence of a bromo substituent and other functional groups can affect their solubility, melting points, and reactivity. The interaction of these compounds with central benzodiazepine receptors has been analyzed using radioligand analysis, showing that the complexation process can be driven by changes in entropy and enthalpy . Additionally, the coordination compounds of these derivatives exhibit distinct electrical conductivity and magnetic susceptibility properties .
Scientific Research Applications
Synthetic Aspects and Chemical Transformations
Benzodiazepines, including derivatives like 7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, play a crucial role in the pharmaceutical industry due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Research has extensively explored synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting the importance of developing novel and efficient methods for their synthesis, which could lead to the discovery of new biologically active molecules (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological and Biological Activities
The pharmacological profile of benzothiazepine derivatives, which share structural similarities with benzodiazepines, indicates a wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Such research underscores the potential of benzodiazepine derivatives in developing new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Potential Therapeutic Applications
The peripheral benzodiazepine receptor (PBR) has been identified as a promising therapeutic target for a variety of diseases. PBR's involvement in the regulation of apoptosis, cell proliferation, and immunomodulation, among other functions, suggests that specific ligands modulating PBR activity could have significant clinical benefits in managing diseases such as cancer, autoimmune disorders, infectious diseases, and neurodegenerative conditions (Galiègue, Tinel, & Casellas, 2003).
Environmental Impact and Ecotoxicity
The environmental occurrence and fate of benzodiazepines, including their transformation products during water treatment, represent an emerging area of research. Studies focusing on the detection of benzodiazepine derivatives in various water bodies and their removal efficiencies during water treatment processes highlight the need for comprehensive environmental management strategies to mitigate their potential ecotoxicological impacts (Kosjek, Perko, Zupanc, Zanoški Hren, Landeka Dragičević, Žigon, Kompare, & Heath, 2012).
Future Directions
properties
IUPAC Name |
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-16-8-9-18-17(12-16)21(15-6-2-1-3-7-15)25(13-19(26)23-18)20(27)14-24-10-4-5-11-24/h1-3,6-9,12,21H,4-5,10-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHTXRWYANCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)


![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)


![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)


